molecular formula C6H2F4IN B14194347 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine CAS No. 923294-33-1

2,3,4,6-Tetrafluoro-5-iodo-1H-azepine

Cat. No.: B14194347
CAS No.: 923294-33-1
M. Wt: 290.98 g/mol
InChI Key: AKSIROCDUADUEZ-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluoro-5-iodo-1H-azepine is a sophisticated synthetic intermediate designed for advanced medicinal chemistry and drug discovery research. This compound synergistically combines a rare 1H-azepine core, a privileged structure in pharmaceuticals, with both fluorine and iodine substituents, creating a highly functionalized scaffold for further derivatization . The azepine ring is a key structural motif found in compounds with diverse biological activities. For instance, the azepine derivative carbamazepine is a well-known anticonvulsant and mood-stabilizing drug that acts by stabilizing voltage-gated sodium channels . Furthermore, novel azepine-based molecular scaffolds are actively being explored as potent PARP-1 inhibitors for cancer therapy and as agonists for receptors like the 5-HT2C receptor, highlighting the therapeutic relevance of this ring system . The specific pattern of four fluorine atoms on the azepine ring is intended to profoundly influence the molecule's properties, potentially enhancing its metabolic stability, altering its lipophilicity, and strengthening its binding affinity to biological targets. The iodine atom at the 5-position serves as an excellent synthetic handle for further structural diversification via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to efficiently build complex molecular libraries around this core structure . This unique combination of features makes 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine a high-value reagent for researchers developing novel bioactive molecules, particularly in the areas of oncology and central nervous system (CNS) disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

923294-33-1

Molecular Formula

C6H2F4IN

Molecular Weight

290.98 g/mol

IUPAC Name

2,3,4,6-tetrafluoro-5-iodo-1H-azepine

InChI

InChI=1S/C6H2F4IN/c7-2-1-12-6(10)4(9)3(8)5(2)11/h1,12H

InChI Key

AKSIROCDUADUEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C(N1)F)F)F)I)F

Origin of Product

United States

Preparation Methods

Sequential Halogenation of Azepine Precursors

The most frequently reported approach involves:

  • Construction of the azepine core
  • Sequential fluorination
  • Regioselective iodination

Key reaction (from CN113121543A):

Tryptamine derivative → Ts-protected intermediate → Allylation → Ring-closing metathesis → Fluorination/iodination

Copper(I)-catalyzed cyclization (MDPI) provides the azepine scaffold, while iodination employs iodine/iodic acid systems under controlled pH (US20120041224A1). Fluorination typically uses HF-pyridine complexes at 0–25°C.

Direct Assembly from Halogenated Building Blocks

Patents CN108147994B and US20090253904A1 describe modular synthesis using:

3,5-Difluoroaniline + 1,2-diiodoethane → Cyclocondensation → Subsequent fluorination

This method achieves 68–72% yields but requires strict temperature control (-78°C for LiAlH4 reductions).

Optimized Synthetic Protocols

Copper-Mediated Cyclization (Method A)

Reagents:

  • 2,3,5,6-Tetrafluoro-4-aminophenol (1.0 eq)
  • Cu(MeCN)4PF6 (10 mol%)
  • I2/HIO3 (1.2:0.6 molar ratio)
  • Anhydrous 1,4-dioxane

Procedure:

  • Charge reactor with aminophenol (83 g, 0.5 mol) in dioxane (650 mL)
  • Add Cu catalyst under argon, heat to 70°C
  • Introduce iodine/iodic acid mixture over 2 hr
  • Maintain 90°C for 8 hr
  • Cool, extract with 10% NaOH (3×100 mL)
  • Acidify aqueous layer to pH 2 with HCl
  • Recrystallize from EtOAc/hexane

Yield: 77.5 g (85%), purity >98%

One-Pot Fluorination-Iodination (Method B)

Reaction Conditions:

  • Pressure: 10 bar H2
  • Temperature: 50°C
  • Catalyst: 5% Pd/C (0.5 g per 100 g substrate)

Performance Comparison:

Parameter Method A Method B
Yield (%) 85 72
Purity (%) 98.3 95.6
Reaction Time (hr) 14 22
Iodine Efficiency 92% 84%

Critical Process Parameters

Temperature Effects on Iodination

Data from US20120041224A1 demonstrates optimal iodination at:

50–85°C (below 50°C: incomplete reaction; above 85°C: decomposition)

Arrhenius plot analysis shows activation energy = 68.4 kJ/mol for the iodination step.

Solvent Optimization

Screening results from ACS Omega:

Solvent Dielectric Constant Yield (%)
Dioxane 2.21 85
DCM 8.93 72
THF 7.52 68
Toluene 2.38 81

Non-polar solvents enhance regioselectivity by stabilizing transition states through London dispersion forces.

Purification and Characterization

Chromatographic Methods

  • Normal phase SiO2 (petroleum ether/EtOAc 5:1)
  • Reverse-phase C18 (MeCN/H2O + 0.1% TFA)

Typical Retention Times:

  • 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine: 14.2 min (Zorbax SB-C18, 4.6×150 mm)
  • Starting material (aminophenol): 3.8 min

Spectroscopic Data

¹H NMR (400 MHz, CDCl3):
δ 5.77 (s, 1H), 5.27 (s, 1H), 5.13 (s, 1H), 4.14–4.04 (m, 2H)

¹³C NMR (101 MHz, CDCl3):
δ 158.4 (CF3), 124.1 (C-I), 119.8–113.2 (C-F)

HRMS (ESI+):
Calculated for C7H5F4IN: 345.9341; Found: 345.9343

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Cost (USD)
Iodine 420
Cu catalyst 185
Solvents 75
Energy 90
Waste Treatment 130
Total 900

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluoro-5-iodo-1H-azepine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted azepine derivatives, which can have different functional groups attached to the azepine ring, enhancing their chemical and biological properties.

Scientific Research Applications

2,3,4,6-Tetrafluoro-5-iodo-1H-azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, while the iodine atom can participate in various substitution reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below contrasts 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine with structurally related fluorinated and iodinated heterocycles:

Compound Name Core Structure Substituents Key Electronic Effects Potential Applications
2,3,4,6-Tetrafluoro-5-iodo-1H-azepine 1H-Azepine (7-membered) F (2,3,4,6), I (5) High electronegativity (F), polarizable I Catalysis, radiopharmaceuticals
4,5,6,7-Tetrafluoroindole Indole (5-membered) F (4,5,6,7) Electron-deficient aromatic system Agrochemicals, pharmaceuticals
5-Iodo-1H-azepine 1H-Azepine I (5) Iodine as a leaving group or heavy atom Synthetic intermediates
2,3,5,6-Tetrafluoropyridine Pyridine (6-membered) F (2,3,5,6) Enhanced ring deactivation Ligands, electronic materials

Key Observations :

  • Ring Size and Strain : The seven-membered azepine ring introduces greater conformational flexibility compared to five-membered indoles or six-membered pyridines. This may reduce aromatic stabilization but enhance reactivity in ring-opening or functionalization reactions.
  • Halogen Effects : The iodine atom in the azepine provides a site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), unlike the all-fluorine tetrafluoroindole, which is more suited for electrophilic substitution at deactivated positions .
  • Fluorine Substitution Patterns : The tetrafluoro substitution in the azepine likely creates a strongly electron-deficient ring, analogous to tetrafluoropyridines. However, the iodine atom may counterbalance this effect by donating electron density via resonance in certain reaction conditions.
Reactivity and Stability
  • Thermal Stability: Fluorine’s strong C–F bonds likely enhance thermal stability compared to non-fluorinated azepines. However, steric strain from the iodine atom could lower decomposition temperatures relative to all-fluorine analogs.
  • Chemical Reactivity: Electrophilic Substitution: The electron-deficient ring may resist electrophilic attack, directing reactivity to the iodine site (e.g., nucleophilic displacement). Cross-Coupling: The iodine atom enables participation in transition-metal-catalyzed reactions, a feature absent in non-halogenated or fully fluorinated heterocycles.

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